2-(1-Benzylpiperidin-4-yl)acetonitrile

Beschreibung

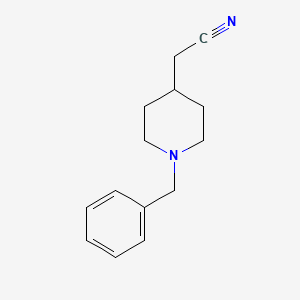

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-benzylpiperidin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOHFVJCKMHYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999298 | |

| Record name | (1-Benzylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-67-4 | |

| Record name | 1-(Phenylmethyl)-4-piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-4-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Benzylpiperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-4-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Benzylpiperidin 4 Yl Acetonitrile

Established Synthetic Routes to 2-(1-Benzylpiperidin-4-yl)acetonitrile

The primary and most well-documented method for the synthesis of this compound involves the reduction of its unsaturated precursor, 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. This transformation targets the exocyclic double bond for reduction, leaving the nitrile and benzyl (B1604629) groups intact.

The reduction of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a critical step and can be achieved through several methodologies, most notably catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of carbon-carbon double bonds. In the context of synthesizing 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, a related structure, the hydrogenation of the exocyclic double bond of a precursor is a key step. libretexts.orgresearchgate.net This process is typically carried out using a heterogeneous catalyst, such as platinum on carbon (Pt/C), in a suitable solvent like methanol (B129727) under a hydrogen atmosphere. researchgate.net The choice of catalyst is crucial for achieving high selectivity and yield. researchgate.net For the reduction of the ylidene precursor to this compound, similar conditions would be applicable. The reaction involves the addition of hydrogen across the double bond, leading to the desired saturated product. The general reaction is depicted below:

Reaction Scheme for Catalytic Hydrogenation

In this reaction, 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt/C) to yield this compound.

Key parameters that influence the efficiency of catalytic hydrogenation include the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. researchgate.net

An alternative to catalytic hydrogenation is the use of metal-mediated reduction systems. The magnesium/iodine system in methanol (Mg/I₂ in MeOH) is a mild and effective reagent for the reduction of various functional groups, including α,β-unsaturated nitriles. ysu.am This method offers a chemoselective approach, where the carbon-carbon double bond of the α,β-unsaturated nitrile is reduced while the nitrile group remains unaffected. ysu.am The reaction is typically initiated by the addition of magnesium turnings and a catalytic amount of iodine to a solution of the substrate in methanol. ysu.am

The proposed mechanism involves the formation of a radical anion, which is then protonated and further reduced to a carbanion, followed by another protonation to give the final reduced product. ysu.am

Table 1: Comparison of Reduction Methodologies

| Feature | Catalytic Hydrogenation | Metal-mediated Reduction (Mg/I₂ in MeOH) |

|---|---|---|

| Reagents | H₂ gas, Metal Catalyst (e.g., Pt/C) | Magnesium turnings, Iodine, Methanol |

| Conditions | Typically requires pressurized H₂ | Generally milder conditions (e.g., warming to 50°C) ysu.am |

| Selectivity | High for C=C double bonds | High chemoselectivity for α,β-unsaturated systems ysu.am |

| Advantages | Clean reaction, high yields, catalyst can be recycled | Avoids use of high-pressure hydrogen gas |

| Disadvantages | Requires specialized equipment for handling H₂ gas | Stoichiometric amounts of metal are consumed |

While the reduction of the ylidene precursor is the most direct route, alternative pathways to this compound can be envisaged, primarily starting from 1-benzyl-4-piperidone. One such conceptual pathway involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent bearing a nitrile group, such as diethyl cyanomethylphosphonate, to form the intermediate 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, which is then reduced as described above.

Another potential, though less direct, route could involve the conversion of 1-benzyl-4-piperidone to a corresponding alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent nucleophilic substitution with a cyanide salt. However, this route may be complicated by elimination side reactions.

The primary precursors for the synthesis of this compound are readily available starting materials.

Table 2: Key Precursors and Their Synthesis

| Precursor | Structure | Synthesis Method |

|---|---|---|

| 1-Benzyl-4-piperidone | [Image of 1-Benzyl-4-piperidone structure] | Prepared from benzylamine (B48309) and acrylic esters through a sequence of addition, condensation, hydrolysis, and decarboxylation reactions. google.com It is a commercially available key intermediate in the synthesis of various pharmaceuticals. semanticscholar.org |

| 2-(1-Benzylpiperidin-4-ylidene)acetonitrile | [Image of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile structure] | Synthesized via a Knoevenagel condensation of 1-benzyl-4-piperidone with acetonitrile (B52724) in the presence of a base. It serves as the direct precursor for the target compound via reduction. researchgate.net |

| Acetonitrile | [Image of Acetonitrile structure] | A common and inexpensive solvent and reagent used as the source of the cyanomethyl group. |

| Benzylamine | [Image of Benzylamine structure] | A primary amine used in the synthesis of 1-benzyl-4-piperidone. |

Synthesis from 2-(1-Benzylpiperidin-4-ylidene)acetonitrile via Reduction

Derivatization Strategies and Functional Group Transformations

This compound possesses several reactive sites that allow for a variety of derivatization and functional group transformations, making it a valuable scaffold in drug discovery. The key functional groups amenable to modification are the nitrile group and the benzyl group.

The nitrile group (C≡N) is a versatile functional group that can be transformed into several other functionalities. libretexts.orgebsco.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(1-benzylpiperidin-4-yl)acetic acid) or an amide (2-(1-benzylpiperidin-4-yl)acetamide) as an intermediate. openstax.orglibretexts.org This transformation is fundamental for introducing a carboxylic acid or amide moiety, which are common in pharmacologically active molecules.

Reduction: The nitrile group can be reduced to a primary amine (2-(1-benzylpiperidin-4-yl)ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This conversion provides access to a new class of derivatives with a basic amino group.

Reaction with Grignard Reagents: Reaction of the nitrile with a Grignard reagent, followed by hydrolysis, leads to the formation of a ketone. openstax.org This allows for the introduction of various alkyl or aryl groups at the carbon adjacent to the piperidine (B6355638) ring.

The N-benzyl group serves as a protecting group for the piperidine nitrogen but can also be a point of modification.

N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (hydrogenolysis), typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. semanticscholar.org This deprotection step yields the secondary amine, 2-(piperidin-4-yl)acetonitrile, which can then be further functionalized by reaction with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce different substituents on the piperidine nitrogen.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone |

| N-Benzyl | N-Debenzylation | H₂, Pd/C | Secondary Amine |

These transformations highlight the synthetic utility of this compound as a building block for creating a diverse library of compounds for biological screening.

Conversion to 2-(1-Benzylpiperidin-4-yl)acetaldehyde

The selective reduction of the nitrile group in this compound to an aldehyde represents a crucial synthetic step, yielding 2-(1-benzylpiperidin-4-yl)acetaldehyde. This transformation is most effectively achieved using sterically hindered hydride reducing agents that can prevent over-reduction to the corresponding primary alcohol.

Di-isobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes. masterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed upon aqueous workup to furnish the desired aldehyde. masterorganicchemistry.comadichemistry.com To ensure the reaction stops at the aldehyde stage, careful control of stoichiometry (typically one equivalent of DIBAL-H) and temperature is critical. masterorganicchemistry.com These reductions are almost invariably performed at low temperatures, such as -78 °C, to stabilize the intermediate and prevent further reduction. adichemistry.comrsc.org In a documented synthesis, 2-(1-benzylpiperidin-4-yl)acetaldehyde was successfully prepared and used as a starting material for the synthesis of more complex amine derivatives. amazonaws.com

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Di-isobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C), followed by aqueous workup | 2-(1-Benzylpiperidin-4-yl)acetaldehyde | masterorganicchemistry.comamazonaws.com |

Amidation Reactions and Formation of Piperidine Amides

The nitrile group of this compound can be converted into an amide moiety, a key functional group in many biologically active molecules. This transformation can be accomplished through several synthetic routes, most commonly involving hydrolysis.

The partial hydrolysis of nitriles to primary amides requires carefully controlled conditions to prevent subsequent hydrolysis to the carboxylic acid. commonorganicchemistry.comstackexchange.com This selective hydration can be achieved using various methods, including catalysis with tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or by using an alkaline solution of hydrogen peroxide. commonorganicchemistry.comresearchgate.net

Alternatively, a more versatile approach involves the complete hydrolysis of the nitrile to 2-(1-benzylpiperidin-4-yl)acetic acid, which is then coupled with a desired amine to form a secondary or tertiary amide. This two-step process allows for the introduction of diverse substituents. Standard peptide coupling reagents are employed for this amidation step. A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized using this strategy, demonstrating the utility of the piperidine core in creating potential cholinesterase inhibitors. nih.govuj.edu.pl

| Piperidine Precursor | Coupling Partner | Reaction Type | Resulting Amide Structure | Reference |

|---|---|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)acetic acid | Various primary/secondary amines | Amide coupling (e.g., with EDCI, HOBT) | Substituted 2-(1-benzylpiperidin-4-yl)acetamides | nih.gov |

| (1-Benzylpiperidin-4-yl)acetic acid | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Amide coupling | (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | mdpi.com |

Formation of Isoindoline-1,3-dione Derivatives

The this compound scaffold can be incorporated into isoindoline-1,3-dione (phthalimide) structures, a class of compounds known for a wide range of biological activities. nih.govmdpi.com This synthesis is not a direct reaction with the nitrile but requires its prior conversion to a primary amine.

The synthetic pathway involves two key steps:

Reduction of the Nitrile: The nitrile group is first reduced to a primary amine, yielding 2-(1-benzylpiperidin-4-yl)ethanamine (B1271203). This reduction requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable solvent like tetrahydrofuran (B95107) (THF). amazonaws.com

Condensation with Phthalic Anhydride: The resulting primary amine is then reacted with phthalic anhydride. This condensation reaction, often carried out at elevated temperatures (e.g., 160 °C), proceeds with the loss of a water molecule to form the stable five-membered imide ring of the isoindoline-1,3-dione system. researchgate.net

This two-step sequence provides a reliable method for linking the N-benzylpiperidine core to the phthalimide (B116566) moiety, creating hybrid molecules for potential therapeutic applications. researchgate.net

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Reduction | This compound | Lithium aluminum hydride (LiAlH₄), THF | 2-(1-Benzylpiperidin-4-yl)ethanamine | amazonaws.com |

| 2. Condensation | 2-(1-Benzylpiperidin-4-yl)ethanamine | Phthalic anhydride, heat (e.g., 160 °C) | 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione | researchgate.netresearchgate.net |

Integration into Hybrid Molecules

The chemical transformations of this compound are frequently exploited to integrate the N-benzylpiperidine scaffold into larger, hybrid molecules, particularly multi-target-directed ligands (MTDLs). mdpi.comacs.orgrsc.org The design of MTDLs is a prominent strategy in drug discovery for complex multifactorial diseases like Alzheimer's disease. nih.govresearchgate.net

The functional groups derived from the acetonitrile moiety—namely the aldehyde, amine, and carboxylic acid—serve as versatile chemical handles for covalent linkage to other pharmacophores.

Amide Linkages: As detailed in section 2.2.2, the formation of amide bonds is a common and robust method for creating hybrid molecules. This approach was used to synthesize dual-target inhibitors of acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT), where the (1-benzylpiperidin-4-yl)acetyl group was linked to various cyclic amines. mdpi.com

Amine Linkages: The primary amine, 2-(1-benzylpiperidin-4-yl)ethanamine (obtained from nitrile reduction), can be used in reductive amination reactions or as a nucleophile to connect to other molecular fragments. This strategy was employed in the development of multifunctional pyridines with high affinity for sigma receptors, where the amine was linked to a substituted pyridine (B92270) core. nih.gov

These synthetic strategies underscore the importance of this compound as a starting point for building complex molecules with tailored polypharmacological profiles.

| Core Scaffold | Linking Chemistry | Attached Pharmacophore | Therapeutic Target Area | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine (B1218667) | Amide bond formation | 1,2,3,4-Tetrahydroisoquinoline | Alzheimer's Disease (AChE/SERT Inhibition) | mdpi.com |

| 1-Benzylpiperidine | Amine alkylation | Substituted Pyridine Dicarbonitrile | Neurological Disorders (Sigma Receptor Ligands) | nih.gov |

| 1-Benzylpiperidine | Amide bond formation | 1H-Indole-5-carboxylic acid | Alzheimer's Disease (Cholinesterase Inhibition) | nih.gov |

| 1-Benzylpiperidine | Imide formation | Phthalimide | General Medicinal Chemistry | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

SAR of Compounds Incorporating the 2-(1-Benzylpiperidin-4-yl)acetonitrile Scaffold

SAR studies explore how systematic changes to the chemical structure of a lead compound affect its biological activity. For the this compound scaffold, research has focused on modifying the benzyl (B1604629) group, the piperidine (B6355638) ring, and the linker connecting it to other chemical moieties to optimize potency and selectivity for various targets.

Substitutions on the benzyl moiety of the scaffold have a significant impact on the inhibitory activities of its derivatives, particularly against cholinesterases (ChEs). nih.gov

Sulphonamide vs. Amide Groups : Replacing an amide group with a sulphonamide group has been shown to enhance inhibitory activity against ChEs. In one study, a derivative with a sulphonamide group showed an eightfold increase in inhibitory potency compared to its amide counterpart. nih.gov

Alkyl Substitutions : The position of alkyl (e.g., methyl) groups on the benzyl ring is crucial. For amide-linked derivatives, methyl substitutions generally led to a decrease in acetylcholinesterase (AChE) inhibitory activity, with the order of activity being meta- > ortho- > para-. nih.gov For sulphonamide-linked compounds, methyl substitutions at the ortho- or meta- positions resulted in activity comparable to the unsubstituted compound, while a para-substitution led to reduced potency. nih.gov

Methoxy (B1213986) Substitutions : For methoxy groups on the benzyl ring of amide-linked derivatives, the inhibitory activity against AChE was found to be greater with para-substitution compared to meta-substitution. nih.gov

| Scaffold Type | Substituent | Position on Benzyl Ring | Impact on AChE Inhibitory Activity | Reference |

|---|---|---|---|---|

| Amide-Linked | Methyl (-CH₃) | meta- | Highest activity among positional isomers | nih.gov |

| Amide-Linked | Methyl (-CH₃) | ortho- | Moderate activity | nih.gov |

| Amide-Linked | Methyl (-CH₃) | para- | Lowest activity among positional isomers | nih.gov |

| Sulphonamide-Linked | Methyl (-CH₃) | ortho- or meta- | Comparable activity to unsubstituted | nih.gov |

| Sulphonamide-Linked | Methyl (-CH₃) | para- | Reduced activity | nih.gov |

| Amide-Linked | Methoxy (-OCH₃) | para- | Higher activity than meta- | nih.gov |

| Amide-Linked | Methoxy (-OCH₃) | meta- | Lower activity than para- | nih.gov |

The biological activity of ligands derived from the this compound scaffold is intrinsically linked to their ability to adopt a specific three-dimensional orientation, or bioactive conformation, within the target's binding site. Molecular modeling and conformational analysis have been instrumental in understanding these interactions, particularly with AChE. nih.gov

AChE possesses two main binding sites: the Catalytic Anionic Site (CAS) located deep within the enzyme's gorge, and the Peripheral Anionic Site (PAS) situated at the entrance. researchgate.netuniba.it The N-benzylpiperidine portion of the scaffold plays a critical role in binding to these sites. researchgate.net

Interaction with CAS : The benzyl ring of the N-benzylpiperidine moiety is known to interact with the CAS, specifically with the aromatic side chain of the amino acid residue Trp86, through π–π stacking interactions. nih.gov

Interaction with PAS : When the scaffold is part of a larger hybrid molecule, other parts of the molecule, such as a linked benzimidazole (B57391) ring, can interact with residues in the PAS, including Trp286 and Tyr341, also via π–π stacking. nih.gov

These simultaneous interactions at both the CAS and PAS are a hallmark of dual-binding site inhibitors and are crucial for the high potency of many Donepezil-like compounds. nih.govnih.gov The ability of the molecule to adopt a conformation that allows for these optimal interactions is a key determinant of its inhibitory activity.

In many derivatives, the 1-benzylpiperidine (B1218667) moiety is connected to another pharmacophore via a linker or spacer group. The length and nature of this linker are critical variables that significantly influence binding affinity and biological activity. uniba.itnih.govnih.gov

Studies on a series of compounds where the 1-benzylpiperidine moiety was connected to a pyridine (B92270) ring by an alkylamino spacer of varying length (n=0 to 4 carbons) demonstrated a clear relationship between linker length and affinity for the sigma-1 receptor (σ1R). nih.gov Affinity for hσ1R increased as the linker length grew from a direct amino group (n=0) to an ethylamino (n=2) and propylamino (n=3) group, indicating that a certain distance between the two core fragments is optimal for receptor binding. nih.gov

A Quantitative Structure-Activity Relationship (QSAR) study on a different series of AChE inhibitors also revealed that the inhibitory potency is dependent upon the length of the spacer connecting the benzylpiperidine and aryloxycarbonyl moieties. uniba.it

| Compound Type | Linker Length (n) | Linker Type | hσ₁R Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Pyridine Hybrid | 0 | -NH- | 29.2 | nih.gov |

| Pyridine Hybrid | 2 | -(CH₂)₂-NH- | 7.57 | nih.gov |

| Pyridine Hybrid | 3 | -(CH₂)₃-NH- | 2.97 | nih.gov |

| Pyridine Hybrid | 4 | -(CH₂)₄-NH- | 3.97 | nih.gov |

Rational Design Principles for Novel Ligands

The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents. By applying principles of molecular hybridization and multi-target design, researchers aim to create novel ligands with improved efficacy and broader therapeutic applications, particularly for complex multifactorial diseases like Alzheimer's disease (AD). researchgate.netresearchgate.net

A prominent strategy in drug design involves creating molecular hybrids that combine the key structural features of a known drug, like Donepezil, with other pharmacologically active fragments. nih.govresearchgate.net The N-benzylpiperidine moiety from Donepezil is frequently used as the anchor piece that ensures interaction with the CAS of AChE. nih.gov This core is then conjugated to other bioactive heterocyclic structures, such as benzimidazole, benzofuran (B130515), coumarin (B35378), or isoxazole, via various linkers. nih.govnih.gov

This "Donepezil-mimetic" approach aims to not only retain the original AChE inhibitory activity but also to introduce new, beneficial properties into a single molecule. nih.gov For instance, Samadi et al. successfully attached the N-benzylpiperidine moiety of Donepezil to 2-aminopyridine (B139424) derivatives, creating a novel series of potent hybrids. nih.gov

Complex neurodegenerative disorders such as Alzheimer's disease involve multiple pathological pathways, including cholinergic deficits, amyloid-beta (Aβ) peptide aggregation, oxidative stress, and metal ion dysregulation. nih.govresearchgate.net This complexity has driven the design of multi-target-directed ligands (MTDLs) based on the this compound scaffold. researchgate.net

The goal is to create a single compound that can modulate several of these targets simultaneously. researchgate.net This is achieved by hybridizing the benzylpiperidine core with functional groups or moieties that confer additional activities:

Anti-Aβ Aggregation : By conjugating the benzylpiperidine scaffold with derivatives of benzofuran or benzimidazole, researchers have developed hybrids that inhibit AChE and also show a moderate ability to inhibit the self-mediated aggregation of the Aβ peptide. nih.gov

Metal Chelation & Antioxidant Activity : Incorporating chelating groups into the hybrid structure can improve the inhibition of metal-induced (e.g., copper-induced) Aβ aggregation and enhance antioxidant capacity. nih.gov

MAO Inhibition : Fusing the N-benzylpiperidine fragment (a ChE inhibitor) with a structure like coumarin (a monoamine oxidase-B inhibitor) can result in a multifunctional agent with dual inhibitory action. nih.gov

This rational design approach has led to the identification of promising multifunctional compounds that exhibit a balanced profile of AChE inhibition, anti-Aβ aggregation, and antioxidant properties, making them potential candidates for AD therapy. nih.govnih.gov

Bioisosteric Replacements in Scaffold Modification

In the context of scaffolds related to 1-benzylpiperidine, bioisosteric replacement has proven to be a successful strategy. For instance, in a series of diaryl amino piperidine delta opioid agonists, which share the core piperidine structure, researchers investigated replacements for the phenol (B47542) functional group. nih.gov A study demonstrated that a primary amide group could serve as a successful bioisostere for the hydroxy functional group. nih.gov This replacement not only maintained but enhanced the agonist activity at the delta receptor but also increased selectivity over mu and kappa receptors and, crucially, improved in vitro metabolic stability. nih.gov Such modifications are vital as they can transform a promising lead compound into a viable drug candidate by addressing issues like rapid metabolism or off-target effects. silae.it

The concept of bioisosterism is broadly applied to modulate various aspects of a drug molecule, including its size, shape, electronic distribution, and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

| Original Functional Group | Bioisosteric Replacement | Observed Outcome | Reference |

|---|---|---|---|

| Phenol (-OH) | Primary Amide (-CONH2) | Enhanced delta receptor activity, increased selectivity, improved metabolic stability | nih.gov |

Computational Chemistry and Molecular Modeling in SAR

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into molecular interactions and guiding the design of novel compounds. For derivatives of the 1-benzylpiperidine scaffold, molecular modeling has been instrumental in elucidating their mechanism of action and predicting their biological activity.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ekb.eg It is widely used to understand the interaction between a ligand and its target receptor at the molecular level.

For compounds containing the 1-benzylpiperidin-4-yl moiety, docking studies have been crucial in understanding their binding to various biological targets, such as sigma receptors and acetylcholinesterase (AChE). nih.govnih.govnih.gov For example, in a study of novel donepezil-based compounds designed as anti-Alzheimer's agents, docking was used to explore the interactions of an N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide derivative with the AChE enzyme. nih.gov These studies help to rationalize the observed biological activities and guide the synthesis of new analogs with improved affinity. nih.gov

Similarly, docking studies on multifunctional pyridines featuring the N-Bn-piperidine motif revealed key interactions responsible for their high affinity for sigma-1 receptors (σ1R). nih.gov The results from molecular modeling were in good agreement with the experimental binding data, validating the computational approach. nih.gov For instance, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a high affinity for σ1R (Ki = 1.45 nM), which was rationalized through docking simulations. nih.gov

| Compound | Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 Receptor | 3.90 nM (Ki) | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor | 1.45 nM (Ki) | nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide | Acetylcholinesterase (AChE) | 0.01 µM (IC50) | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time, offering insights that are not available from static docking poses. uu.nl This technique is increasingly used in drug discovery to study the stability of ligand-receptor interactions and the conformational changes that may occur upon binding. uu.nlmdpi.com

For analogs of this compound, MD simulations have been employed to further understand their interaction with target enzymes like AChE. nih.gov Following molecular docking, MD simulations can assess the stability of the predicted binding pose of a ligand in the active site of the protein. These simulations can reveal crucial information about the flexibility of the ligand and the receptor, as well as the role of water molecules in the binding interface, thereby providing a more accurate picture of the binding event. uu.nlmdpi.com

In Silico ADME Prediction and Drug-like Properties

The success of a drug candidate is highly dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. frontiersin.org In silico ADME prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources. mdpi.combigchem.eu

For derivatives containing the 1-benzylpiperidin-4-yl scaffold, computational tools have been used to predict key drug-like properties. nih.gov Parameters such as lipophilicity (QPlogBB for blood-brain barrier penetration) and the polar surface area (PSA), which influences membrane permeability, are often calculated. nih.gov For a series of pyridine dicarbonitriles, the predicted QPlogBB values ranged from -0.887 to -1.626, falling within the optimal range for central nervous system penetration. nih.gov Furthermore, the PSA values for these compounds were all below the 100 Ų threshold, suggesting a higher likelihood of penetrating the blood-brain barrier. nih.gov These predictions indicate that the core scaffold is amenable to modifications that can yield compounds with favorable CNS drug-like properties. researchgate.net

| Compound Series | Predicted Property | Value Range | Implication | Reference |

|---|---|---|---|---|

| Pyridine Dicarbonitriles | QPlogBB | -0.887 to -1.626 | Optimal for CNS penetration | nih.gov |

| Pyridine Dicarbonitriles | Polar Surface Area (PSA) | <100 Ų | Likely to penetrate the blood-brain barrier | nih.gov |

Biological Activities and Pharmacological Investigations of Derivatives

Cholinesterase Inhibition (AChE and BuChE)

A primary focus of research into these derivatives has been their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing the symptoms of Alzheimer's disease. nih.govnih.gov The N-benzylpiperidine moiety is a well-established pharmacophore for AChE inhibitors, famously incorporated in the drug Donepezil. ucl.ac.uk

Derivatives of 2-(1-benzylpiperidin-4-yl)acetonitrile have demonstrated a wide range of potencies and selectivities for AChE and BuChE. For instance, the polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, is a potent inhibitor of both AChE, with an IC50 value of 13 nM, and BuChE, with an IC50 of 3.1 µM. mdpi.comnih.gov

Research into other related structures, such as 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives, has also yielded compounds with notable inhibitory activity. nih.govresearchgate.net For example, in a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the compound with an ortho-chlorine substitution on the benzyl (B1604629) ring showed the highest potency against AChE, with an IC50 of 0.91 µM. nih.govsemanticscholar.org Another study on α,β-unsaturated carbonyl based piperidinone derivatives found that 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE (IC50 = 12.55 µM), while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was most effective against BuChE (IC50 = 17.28 µM). researchgate.net This highlights how modifications to the core structure can modulate both the potency and the selectivity of cholinesterase inhibition.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 nM |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BuChE | 3.1 µM |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 µM |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM |

Kinetic studies have provided insight into how these compounds inhibit cholinesterases. Many derivatives of the 1-benzylpiperidine scaffold, including the well-known drug Donepezil (E2020), have been shown to be mixed-type inhibitors of AChE. nih.gov This means they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Docking studies have further elucidated the binding mechanism, showing that these compounds often act as dual binding site inhibitors. semanticscholar.org The N-benzylpiperidine moiety typically interacts with the peripheral anionic site (PAS) of AChE, specifically through π–π stacking interactions with the Trp279 residue. semanticscholar.org Meanwhile, the protonated piperidine (B6355638) ring can form cation-π interactions with the Phe330 residue in the catalytic active site (CAS). semanticscholar.org This dual-site interaction is a characteristic feature of many potent AChE inhibitors and contributes to their strong inhibitory effect.

Sigma Receptor Affinity (σ1R and σ2R)

Beyond cholinesterase inhibition, derivatives of this compound have been investigated for their affinity for sigma receptors (σ1R and σ2R). These receptors are implicated in a variety of cellular functions and are considered important targets for neurological disorders. mdpi.comnih.gov The piperidine scaffold is a known pharmacophore for sigma receptor ligands. proquest.com

Radioligand binding assays have confirmed that many of these derivatives bind with high affinity to sigma receptors. nih.gov A standout example is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which exhibits a very high affinity for the σ1 receptor, with a Ki value of 1.45 nM. mdpi.comnih.govresearchgate.net This compound also demonstrates remarkable selectivity, with a 290-fold preference for the σ1R subtype over the σ2R subtype. mdpi.comnih.gov

In a series of N-substituted 4-cyano-4-phenylpiperidines, which are structurally analogous, the N-benzyl derivative showed subnanomolar affinity for the σ1 receptor (Ki = 0.3 nM) and an exceptional 1600-fold selectivity over the σ2 receptor. nih.gov Conversely, modifications can also shift selectivity; one derivative, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, was found to be 2-fold more affine for the rat σ2R than for the human σ1R. mdpi.com These findings underscore the tunability of the benzylpiperidine scaffold for achieving high affinity and specific selectivity profiles for sigma receptor subtypes.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 421 | 290 |

| N-benzyl-4-cyano-4-phenylpiperidine | 0.3 | 480 | 1600 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

Anti-amyloidogenic Activity

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques. frontiersin.org Therefore, inhibiting this aggregation process is a major therapeutic goal. Certain derivatives based on the benzylpiperidine structure have shown promise in this area.

Research has shown that specific derivatives can effectively interfere with the self-assembly of Aβ peptides. nih.govnih.govresearchgate.net For instance, a naphthyl derivative incorporating a 4-fluoro-benzyl moiety demonstrated significant inhibition of self-induced Aβ42-aggregation, achieving 60% inhibition at a concentration of 5 µM and 85% at 10 µM. acs.org Furthermore, other studies have identified benzylpiperidine-based compounds that can reduce amyloid aggregation, particularly in the presence of AChE, suggesting a dual-function mechanism where the compound inhibits both the enzyme and the aggregation it can promote. ucl.ac.uk This anti-aggregation activity, combined with cholinesterase inhibition and sigma receptor affinity, positions these derivatives as highly promising multi-target candidates for the development of novel Alzheimer's disease therapies.

Metal Chelation Properties in Aβ Aggregation

The aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease (AD), is known to be promoted by dysregulated metal ions, particularly copper (Cu²⁺), and zinc (Zn²⁺). illinois.edunih.gov This has led to the therapeutic strategy of using metal chelators to sequester these ions, thereby preventing or reversing Aβ aggregation. nih.gov

Research has focused on developing bifunctional compounds that pair an amyloid-binding component with a metal-chelating motif. illinois.edu These agents are designed to target the metal ions directly involved in the plaque formation process. While specific studies on the metal chelation properties of this compound derivatives are not extensively detailed, the development of molecules with metal-chelating capabilities represents a significant area of interest for creating multi-target ligands for AD. illinois.edunih.gov The strategy involves designing chelators that can cross the blood-brain barrier, bind to metal ions within Aβ plaques, and facilitate the dissolution of these aggregates. nih.gov The efficacy of such compounds is often evaluated through various biophysical techniques, including Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), to monitor the inhibition of metal-mediated Aβ aggregation and the disaggregation of existing amyloid fibrils. illinois.edu

Antioxidant Properties

Oxidative stress is another critical factor contributing to the pathology of neurodegenerative diseases. An excess of reactive oxygen species (ROS) can lead to cellular damage, and compounds with antioxidant properties can mitigate these effects. acs.org Derivatives containing the benzylpiperidine scaffold have been evaluated for their ability to counteract oxidative stress. researchgate.net

The antioxidant potential of chemical compounds is frequently assessed using radical scavenging assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.gov

Studies on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related to the benzylpiperidine core, have demonstrated significant antioxidant activity. nih.gov In DPPH assays, fluorinated derivatives showed a high percentage of radical scavenging, with some compounds achieving up to 96% inhibition after 60 minutes. nih.gov Similarly, certain N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) derivatives have shown notable antioxidant power in ferrous ion chelating and hydroxyl radical scavenging assays. researchgate.net

| Compound Class | Assay Type | Key Findings | Reference |

|---|---|---|---|

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH Radical Scavenging | Fluorinated derivatives exhibited high interaction with DPPH, showing 79-96% inhibition after 60 minutes. | nih.gov |

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide | Ferrous Ion Chelating (FIC) | Showed effective antioxidant activity with an IC50 of 0.0215 mg/mL. | researchgate.net |

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide | Hydroxyl Radical (OH·) Scavenging | Demonstrated interesting antioxidant power in scavenging hydroxyl radicals. | researchgate.net |

Other Receptor/Enzyme Modulations (e.g., 5-HT6R, MAO, BACE-1, Kappa-Opioid, TNKS)

Derivatives of this compound have been investigated for their ability to modulate various enzymes and receptors that are therapeutic targets for CNS disorders. The versatility of the benzylpiperidine scaffold allows for its incorporation into ligands for a range of biological targets.

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of monoamine neurotransmitters. Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease and depression. Several studies have identified benzylpiperidine derivatives as potent and selective MAO inhibitors. For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives showed selective MAO-A inhibition. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a primary target in Alzheimer's disease research as it initiates the production of the Aβ peptide. The development of BACE-1 inhibitors is a key strategy to reduce Aβ plaque formation. Benzylpiperidine-based structures have been explored as non-peptidic inhibitors of BACE-1.

5-HT6 Receptor (5-HT6R): The 5-HT6 receptor, a serotonin (B10506) receptor subtype, is primarily expressed in the CNS and is a target for cognitive enhancement in Alzheimer's disease and schizophrenia. researchgate.net Imidazopyridine-based derivatives featuring N1-benzyl fragments have been identified as potent 5-HT6R neutral antagonists. nih.gov

Kappa-Opioid Receptor (KOR): The kappa-opioid receptor system is involved in pain, mood, and addiction. chemrxiv.org While the sigma-1 receptor was initially misclassified as an opioid receptor, it is now known to be a distinct protein. nih.gov However, ligands possessing dual activity at both μ-opioid receptors (MOR) and sigma-1 receptors (σ1R) have been developed from benzylpiperidine scaffolds, showing potent antinociceptive effects with reduced opioid-related side effects. nih.gov

Tankyrase (TNKS): Tankyrase 1 and 2 are enzymes in the PARP family that regulate the Wnt/β-catenin signaling pathway, which is implicated in some cancers. nih.govmdpi.com While many tankyrase inhibitors have been developed, specific derivatives of this compound for this target are not prominently featured in the literature. However, a novel tankyrase inhibitor, N-( illinois.edumdpi.comnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide, which contains a piperidine core, has been identified. mdpi.com

| Target | Derivative Class | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| MAO-A | Polyfunctionalized Pyridine | 3950 nM (Compound 7) | nih.gov |

| 5-HT6R | Imidazopyridine-based | Potent neutral antagonist activity | nih.gov |

| μ-Opioid Receptor (MOR) | Benzylpiperidine derivative | Dual MOR/σ1R ligand activity | nih.gov |

| Tankyrase (TNKS) | Triazolopyridine-piperidine | Identified as a novel TNKS inhibitor | mdpi.com |

When designing therapeutic agents, achieving high target specificity is crucial to maximize efficacy and minimize unwanted side effects. The N-benzylpiperidine motif has been a foundational structure in developing such selective ligands. nih.gov

For example, a series of multitarget-directed propargylamines containing the N-benzylpiperidine core were evaluated for their effects on neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Several compounds displayed submicromolar IC50 values for the α7 nAChR subtype while being significantly less potent (up to 20-fold) on α3β4 and α4β2 nAChRs, demonstrating a clear preference for the α7 subtype. nih.gov This selectivity is important as different nAChR subtypes mediate distinct physiological functions.

Further investigation into the off-target effects of these compounds revealed that some also inhibited 5-HT3A serotonin receptors but had no effect on α1 glycine (B1666218) receptors, highlighting a complex pharmacological profile. nih.gov In other studies, benzylpiperidine derivatives have been designed as dual-target inhibitors, such as for butyrylcholinesterase (BuChE) and the serotonin transporter (SERT), though achieving a balance of potent activity at both targets has proven challenging. mdpi.comnih.gov One derivative, compound 21 in a specific study, showed good and selective activity against BuChE and SERT, but not acetylcholinesterase (AChE). mdpi.comnih.gov This illustrates the nuanced structure-activity relationships that govern target selectivity.

| Compound Class | Primary Target | Selectivity Profile | Off-Target Effects | Reference |

|---|---|---|---|---|

| N-Benzylpiperidine Propargylamines | α7 nAChR (IC50 in sub-μM range) | Up to 20-fold more selective for α7 over α3β4 and α4β2 nAChRs. | Inhibited 5-HT3A receptors; no effect on α1 glycine receptors. | nih.gov |

| Polyfunctionalized Pyridines | σ1 Receptor (Ki = 1.45 nM) | 290-fold more selective for σ1 over σ2 receptor subtype. | Also inhibited AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 μM). | nih.gov |

| Functionalized Benzylpiperidine | BuChE (IC50 = 6.16 μM) | Selective for BuChE over AChE (IC50 > 500 μM). | Also showed affinity for SERT (Ki = 25.5 μM). | mdpi.com |

Advanced Research Considerations

Pharmacokinetic and Pharmacodynamic Studies (In Vitro/In Vivo)

The pharmacokinetic and pharmacodynamic profiles of a compound are crucial for its development as a potential therapeutic agent. These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its mechanism of action at the molecular level.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. mdpi.com

The permeability of the BBB is often expressed as the ratio of the drug's concentration in the brain to that in the blood (log BB). nih.gov For a compound to be effective in the CNS, it must be able to cross this barrier. nih.gov Factors that influence BBB penetration include high lipophilicity and a weak potential for hydrogen bonding. nih.gov

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict the BBB permeability of compounds. For instance, a derivative of a benzylpiperidin-4-yl-linked compound, 8c1, demonstrated the ability to cross the BBB with a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s in a PAMPA assay. nih.govresearchgate.net Another study on a pyridinium (B92312) compound, 7av, which has a CLogP of 1.5, showed low BBB permeability (Pe < 3.0 × 10⁻⁶ cm/s). acs.org However, it is known that some pyridinium compounds can still reach the brain. acs.org

Metabolic stability is a key determinant of a drug's pharmacokinetic properties, influencing its half-life and bioavailability. nih.gov It refers to the susceptibility of a compound to biotransformation by metabolic enzymes. nih.govresearchgate.net In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. researchgate.net

Compounds that are rapidly metabolized may have reduced exposure, while those that are too metabolically stable could lead to drug-drug interactions and potential toxicity. researchgate.net For instance, piperidine (B6355638) analogues have shown improved metabolic stability in rat liver microsomes compared to other related compounds. nih.gov The metabolic pathways of related compounds often involve oxidation, reduction, and hydrolysis reactions, primarily carried out by cytochrome P450 enzymes in the liver. For example, the metabolism of certain synthetic cathinones, which share structural similarities, involves β-keto group reduction, hydroxylation, and N-demethylation. frontiersin.org

To evaluate the therapeutic potential of a compound, in vivo studies in animal models of disease are essential. These studies can provide insights into the compound's efficacy and its effects on behavior. For example, in a mouse model of Alzheimer's disease, the Morris water maze test was used to confirm the memory-enhancing effects of two compounds, 15b and 15j. nih.gov These compounds are derivatives of 1,3-dimethylbenzimidazolinone linked to a benzylpiperidine moiety. nih.gov Such studies are crucial for demonstrating the potential of a compound to treat complex neurological disorders.

Assessing the potential neurotoxicity of a compound is a critical step in its development. In vitro assays using neuronal cell lines or primary neurons are often used for this purpose. For example, a study on a methoxy-naphthyl-linked N-benzyl pyridinium styryl compound found it to be a non-toxic acetylcholinesterase inhibitor. acs.org Another study evaluated the cytotoxicity of a pyridinium compound, 7av, in J774A.1 macrophage cells and primary astrocytes, which are key glial cells in the CNS. acs.org The results showed that the compound reduced cell viability in both cell lines. acs.org

Analytical Techniques for Characterization and Quantification in Research

A variety of analytical techniques are employed for the characterization and quantification of pharmaceutical compounds in research settings. These methods are essential for determining the purity, structure, and concentration of a compound in various biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is often coupled with a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, for enhanced sensitivity and specificity. For instance, a reverse-phase HPLC method was developed for the quantification of Embelin in human plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that combine the separation capabilities of chromatography with the mass analysis capabilities of mass spectrometry. These methods are highly sensitive and are frequently used for the analysis of drugs and their metabolites in biological fluids. researchgate.net

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(1-Benzylpiperidin-4-yl)acetonitrile, both ¹H and ¹³C NMR provide critical data for confirming its molecular framework. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of its constituent structural motifs: the benzyl (B1604629) group, the piperidine ring, and the acetonitrile (B52724) moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the piperidine ring, and the methylene protons adjacent to the nitrile group.

Aromatic Protons: The five protons on the phenyl ring are expected to appear in the range of δ 7.2-7.4 ppm.

Benzylic Protons: The two protons of the -CH₂- group attached to the piperidine nitrogen and the phenyl ring would likely resonate as a singlet around δ 3.5 ppm.

Piperidine Ring Protons: The protons on the piperidine ring would show complex splitting patterns. The proton at the C4 position, substituted with the acetonitrile group, would be a multiplet. The axial and equatorial protons on the same carbon atom will have different chemical shifts.

Acetonitrile Methylene Protons: The two protons of the -CH₂CN group are expected to appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the phenyl ring would typically appear in the δ 127-138 ppm region.

Benzylic Carbon: The carbon of the benzylic -CH₂- group is expected around δ 63 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring will have signals in the aliphatic region of the spectrum.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is characteristically found further downfield, around δ 118 ppm.

Acetonitrile Methylene Carbon: The carbon of the -CH₂CN group is expected in the aliphatic region.

A complete and unambiguous assignment of all ¹H and ¹³C signals would require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Nitrile, -C≡N) | ~118 |

| C (Aromatic, Quaternary) | ~138 |

| C (Aromatic, CH) | ~127-129 |

| C (Benzylic, -CH₂-) | ~63 |

| C (Piperidine, C2/C6) | Aliphatic Region |

| C (Piperidine, C3/C5) | Aliphatic Region |

| C (Piperidine, C4) | Aliphatic Region |

| C (Acetonitrile, -CH₂CN) | Aliphatic Region |

Mass Spectrometry (HRMS, ESI-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₄H₁₈N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, which typically yields the protonated molecule [M+H]⁺.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a harder ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl group. Other fragments would arise from the cleavage of the piperidine ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 215.1543 | Protonated molecule (in ESI-MS) |

| [M]⁺ | 214.1470 | Molecular ion (in EI-MS) |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| Fragments from piperidine ring cleavage | Various | Dependent on the specific cleavage pathways |

HPLC Analysis for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. For a compound like this compound, a reversed-phase HPLC method would be suitable.

A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from any impurities or starting materials.

Detection is commonly achieved using a UV detector, as the benzyl group in the molecule will absorb UV light. The choice of wavelength for detection would be optimized to maximize the sensitivity for the compound of interest. Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, and robust for its intended purpose.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹.

C-H Stretch (Aromatic): The C-H stretching vibrations of the benzene (B151609) ring are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the piperidine ring and the methylene groups will appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The C=C stretching vibrations of the benzene ring will show several bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching of the tertiary amine in the piperidine ring would be observed in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2260-2240 | Medium, Sharp |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Strong |

| Aromatic C=C | 1600-1450 | Medium-Weak |

Q & A

Q. What are the established synthetic routes for 2-(1-Benzylpiperidin-4-yl)acetonitrile, and how is its purity validated?

The compound is synthesized via a magnesium-mediated reaction using 2-(1-benzylpiperidin-4-ylidene)acetonitrile, Mg, and catalytic iodine in methanol (82% yield). Post-synthesis purification involves column chromatography or distillation. Structural validation employs H NMR (e.g., δ 7.24–7.34 ppm for aromatic protons, 3.55 ppm for benzyl CH) and mass spectrometry. Purity is confirmed using HPLC with mobile phases like acetonitrile/water and phosphoric acid-triethylamine buffers .

Q. What safety protocols are critical when handling this compound?

Safety measures include wearing nitrile gloves, goggles, and lab coats. Avoid inhalation/ingestion; in case of skin contact, wash with soap/water for 15 minutes. Work in a fume hood due to potential irritant properties. Toxicity data are limited, so treat it as hazardous. Consult SDS for emergency procedures (e.g., eye flushing with water for 10–15 minutes) .

Q. How is the compound’s stability assessed under varying storage conditions?

Store at –20°C in airtight containers under inert gas (N or Ar) to prevent degradation. Stability is monitored via periodic NMR or HPLC analysis. Acetonitrile solutions are stable for ≥6 months at 4°C, but long-term storage requires desiccants to mitigate hydrolysis .

Q. What spectroscopic techniques confirm the structure of this compound?

H NMR (500 MHz, CDCl) resolves key signals: benzyl protons (δ 7.24–7.34), piperidine CH (δ 2.28–2.93), and acetonitrile CH (δ 3.55). IR spectroscopy identifies the nitrile stretch (~2250 cm). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 215.1543 (CHN) .

Q. What intermediates are derived from this compound, and how are they functionalized?

The nitrile group is reduced to an aldehyde using DIBAL-H (88% yield) to form 2-(1-benzylpiperidin-4-yl)acetaldehyde, a precursor for amide couplings. For example, it reacts with cinnamic acid derivatives to generate acrylamide hybrids targeting Alzheimer’s disease (e.g., 87–95% yields) .

Advanced Research Questions

Q. How is this compound integrated into multi-step syntheses of bioactive molecules?

It serves as a key intermediate in synthesizing serotonin 5-HT receptor ligands. For instance, coupling with ferulic acid via EDC/HOBt yields neuroprotective hybrids (e.g., (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide) with confirmed activity in cholinesterase inhibition assays (IC values <10 µM) .

Q. What computational methods predict its reactivity in novel reaction pathways?

Density Functional Theory (DFT) calculates electrophilicity indices to assess nitrile reactivity. Molecular docking (AutoDock Vina) models interactions with enzymes like butyrylcholinesterase, guiding structural modifications (e.g., fluorination at the piperidine ring enhances binding affinity by 30%) .

Q. How are reaction conditions optimized for gram-scale synthesis?

Optimized parameters include solvent selection (MeOH vs. THF), catalyst loading (0.5–1.0 eq. I), and temperature (reflux at 65°C vs. rt). Kinetic studies (HPLC monitoring) show reaction completion in 6 hours with MeOH, reducing byproducts (<5%) compared to THF .

Q. How do structural analogs of this compound resolve contradictions in reported bioactivity data?

Fluorinated analogs (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) exhibit enhanced metabolic stability (t >4 h in liver microsomes) compared to the parent compound. Comparative SAR studies reveal that electron-withdrawing groups improve blood-brain barrier penetration (logP reduction from 2.8 to 2.2) .

Q. What strategies mitigate challenges in isolating enantiomers of derivatives?

Chiral HPLC (Chiralpak AD-H column) resolves enantiomers of acrylamide derivatives using hexane:isopropanol (90:10) mobile phase. Asymmetric hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess (ee) >95% for piperidine-containing targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.